Flumetaulam
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Overview
Description
Flumetsulam is a selective, post-emergence herbicide primarily used to control broad-leaved weeds and some grasses. It belongs to the sulfonanilide and triazolopyrimidine herbicide groups. This compound is systemic, meaning it is absorbed by the roots and leaves of plants, and it inhibits plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flumetsulam is synthesized through a series of chemical reactions involving various reagents and conditionsThe reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of flumetsulam involves large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures. The final product is then purified through processes such as crystallization and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Flumetsulam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Scientific Research Applications
Flumetsulam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and to develop new herbicidal agents.
Biology: Employed in studies to understand the effects of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new drugs that target similar biochemical pathways in humans.
Industry: Utilized in agricultural practices to control weeds and improve crop yields.
Mechanism of Action
Flumetsulam exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the targeted weeds. The molecular targets and pathways involved include the binding of flumetsulam to the active site of AHAS, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
Flumetsulam is similar to other sulfonanilide and triazolopyrimidine herbicides, such as:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Thifensulfuron-methyl
Uniqueness
What sets flumetsulam apart from these similar compounds is its specific mode of action and its effectiveness in controlling a broad spectrum of broad-leaved weeds and some grasses. Additionally, flumetsulam has been shown to have a lower environmental impact compared to some other herbicides, making it a more sustainable option for weed control .
Properties
CAS No. |
98967-55-6 |
---|---|
Molecular Formula |
C12H9F2N5O2S |
Molecular Weight |
325.30 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H9F2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |
InChI Key |
AORNZGGULYMOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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